Azoxymethane

Colorectal cancer Carcinogenesis Animal models

Colorectal cancer (CRC) research requires consistent tumor induction, yet DMH and MAM analogs introduce variability in latency and metabolic dependence. Azoxymethane (AOM) solves this as the metabolically proximate, CYP2E1-activated carcinogen with reduced batch-to-batch variability. - Preferred for aberrant crypt foci (ACF) and chemoprevention screening - 36-month lyophilized stability (-20°C, desiccated) for longitudinal studies - Direct O⁶-methylguanine adduct formation; reproducible tumorigenesis

Molecular Formula C2H6N2O
Molecular Weight 74.08 g/mol
CAS No. 54168-20-6
Cat. No. B10800827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzoxymethane
CAS54168-20-6
Molecular FormulaC2H6N2O
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCN=[N+](C)[O-]
InChIInChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3
InChIKeyDGAKHGXRMXWHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Azoxymethane Procurement Guide


Azoxymethane (AOM, CAS 54168-20-6) is a potent, indirect-acting colon carcinogen and gene mutation agent belonging to the azoxyalkane class [1]. It is the primary active metabolite of 1,2-dimethylhydrazine (DMH) and is widely used in laboratory research to induce colorectal cancer (CRC) in rodents . AOM requires metabolic activation by cytochrome P450 enzymes (primarily CYP2E1) to form methylazoxymethanol (MAM), which ultimately decomposes to yield the reactive methyldiazonium ion responsible for DNA alkylation [2]. The compound is available as a high-purity liquid (≥98%) with a density of 0.991 g/mL at 25°C and a concentration of 13.4 M .

1
Tumor model: AOM-induced sporadic CRC model (mimics human pathogenesis)
2
Metabolic role: Direct DMH metabolite; requires CYP2E1 hydroxylation for activation
3
Research use: Chemoprevention screening and preclinical endpoint evaluation studies

Why Azoxymethane Cannot Be Substituted


Despite sharing a common metabolic pathway, substituting Azoxymethane (AOM) for 1,2-dimethylhydrazine (DMH) or other colon carcinogens is not scientifically valid. While DMH requires a multi-step metabolic conversion to AOM before further activation, AOM bypasses the initial step, leading to differences in potency, organotropism, and experimental outcomes [1]. Specifically, AOM is reported to be more effective on a molar basis than DMH due to its closer proximity to the ultimate carcinogenic species [2]. Furthermore, comparative studies demonstrate that DMH produces a higher incidence of frank neoplasia and carcinoma than AOM in equivalent regimens, indicating that the two agents are not simply interchangeable but rather offer distinct tumorigenic profiles . This is further underscored by the fact that AOM is more than 50 times more expensive than DMH, making procurement decisions highly consequential for research budgets .

!
Metabolic activation dependency: AOM requires CYP2E1; substituting DMH or MAMAc may shift adduct profiles and confound chemoprevention interpretation.
!
Tumorigenic efficiency and lesion spectrum: DMH may produce more advanced lesions (carcinoma) than AOM (dysplasia); direct replacement alters histological endpoints.
!
Cost-scale considerations: DMH can be >50× less expensive; budget-driven substitution may compromise model consistency without validation.

Azoxymethane Comparative Performance


Carcinogenic Potency vs. DMH

In a direct head-to-head comparison in Wistar rats, Azoxymethane (AOM) induced moderate dysplasia, whereas 1,2-dimethylhydrazine (DMH) induced a more severe spectrum of lesions including hyperplasia, mild dysplasia, severe dysplasia, and carcinoma. This demonstrates that DMH is more efficient at inducing neoplastic progression under these specific conditions .

Carc. potency vs. DMH
Class-level inference
Reported higher efficiency (no quantitative factor)
AOM may require lower total dose for tumor induction; data to verify
Molar basis comparison; model details unspecified
Colorectal cancer Carcinogenesis Animal models

CYP2E1-Dependent DNA Adduct Differences

Comparative carcinogenicity studies in male F344 rats revealed that Azoxymethane (AOM) specifically induced tumors in the colon and ileum, as well as kidney tumors. In contrast, the structurally related ethyl analog azoxyethane induced a high incidence of liver tumors (hepatocellular carcinomas and hemangiosarcomas) and tumors of the esophagus and nasal cavity, which were absent in AOM-treated groups [1].

DNA adduct (CYP2E1-null)
Head-to-head
AOM: 48% reduction
MAMAc: 368% increase
CYP2E1 absence decreases AOM adducts; opposite effect for MAMAc
O⁶-MeG in colon; 129/SV mice, 189 µmol/kg
Chemical carcinogenesis Organotropism Toxicology

Histological Tumorigenicity & Cost vs. DMH

In CYP2E1-null mice, the activation of AOM is significantly impaired compared to its direct metabolite MAMAc. The level of the promutagenic DNA adduct O6-methylguanine (O6-MeG) in the colon was 48% lower in null mice treated with AOM compared to wild-type (WT) controls. Conversely, MAMAc-treated null mice showed a 368% increase in colonic O6-MeG compared to WT mice, demonstrating that AOM's efficacy is highly dependent on host CYP2E1 status, whereas MAMAc is not [1].

Histology & cost vs. DMH
Head-to-head
AOM: moderate dysplasia only
DMH: hyperplasia to carcinoma; >50× lower cost
DMH induces more advanced lesions at lower procurement cost
Male Wistar rats; route unspecified
Metabolic activation CYP2E1 Aberrant crypt foci

Lyophilized Powder Stability

A direct cost comparison reveals that 1,2-dimethylhydrazine (DMH) is more than 50 times less expensive than Azoxymethane (AOM) . While this is a significant factor for procurement, the choice between the two agents cannot be made on cost alone, as the scientific rationale often overrides budgetary constraints.

Lyophilized stability
Supporting evidence
36 months at -20°C
Enables bulk procurement for multi-year studies
Desiccated storage; reconstituted solution stable 3 months
Procurement Cost analysis Animal models

Azoxymethane Application Scenarios


Chemoprevention with Preneoplastic Endpoints

AOM is the preferred agent for inducing sporadic CRC in rats and mice due to its high organotropism for the colon, as evidenced by its specific induction of colon and ileum tumors in rats, unlike other azoxyalkanes [1]. Its use in a two-dose (15 mg/kg body weight, once weekly for 2 weeks s.c.) regimen is a well-established standard for evaluating chemopreventive agents and nutritional interventions [2].

CYP2E1-Dependent Activation Studies

The combination of AOM with dextran sulfate sodium (DSS) is the predominant and cost-effective method for modeling colitis-associated cancer (CAC) in mice [1]. This model is highly reproducible and recapitulates human CAC histologically and molecularly [1]. The selection of AOM over DMH in this context is standard practice to ensure the model's specific inflammatory and tumorigenic cascade.

Multi-Year Study Potency Consistency

AOM is a critical tool for studying the role of CYP2E1 in carcinogen activation. As demonstrated in CYP2E1-null mouse studies, AOM's bioactivation is significantly dependent on this enzyme [1]. This makes AOM the appropriate probe substrate for studies examining how factors like ethanol consumption or genetic polymorphisms in CYP2E1 modulate cancer risk, whereas its downstream metabolite MAMAc would bypass this critical step.

Application
Selection Property
Validation Focus
ACF/MDF chemoprevention screening
Moderate tumor progression (dysplasia)
Preneoplastic lesion quantification
CYP2E1 metabolic activation studies
CYP2E1-dependent bioactivation
DNA adduct profile under CYP2E1 modulation
Long-term carcinogenesis experiments
36-month lyophilized stability
Lot consistency and shelf-life verification
Advanced neoplasia induction (carcinoma)
Higher lesion severity at lower cost (DMH comparator)
Histological endpoint confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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